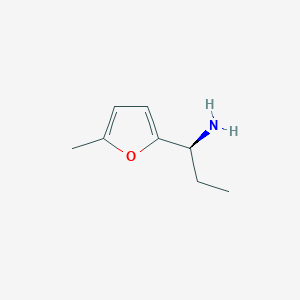
3'-クロロ-3-フェニルプロピオフェノン
概要
説明
3’-Chloro-3-phenylpropiophenone: is an organic compound with the molecular formula C9H9ClO . It is a chiral compound that has been extensively studied for its pharmacological effects. This compound is a key intermediate in the synthesis of various drugs, including antidepressants and other therapeutic agents .
科学的研究の応用
Chemistry: 3’-Chloro-3-phenylpropiophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly important in the synthesis of antidepressants such as bupropion hydrochloride .
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the stereochemistry of drug interactions .
Medicine: The compound is a key intermediate in the synthesis of several therapeutic agents. Its derivatives are used in the treatment of depression and other neurological disorders .
Industry: In the industrial sector, 3’-Chloro-3-phenylpropiophenone is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials and chemical processes .
作用機序
生化学分析
Biochemical Properties
3’-Chloro-3-phenylpropiophenone plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, including those involved in the asymmetric reduction of 3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . Additionally, it is used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol
Cellular Effects
3’-Chloro-3-phenylpropiophenone has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in the reduction of 3-chloro-1-phenylpropanol suggests its potential impact on metabolic pathways and cellular energy production
Molecular Mechanism
The molecular mechanism of 3’-Chloro-3-phenylpropiophenone involves its interaction with various biomolecules, including enzymes and proteins. The compound exerts its effects through binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, its role in the asymmetric reduction of 3-chloro-1-phenylpropanol indicates its ability to modulate enzyme activity and influence biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-phenylpropiophenone can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rates are essential considerations for its use in biochemical experiments and pharmaceutical synthesis . Long-term studies are required to assess the potential chronic effects of 3’-Chloro-3-phenylpropiophenone on cellular processes and overall cellular health.
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-phenylpropiophenone vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage-dependent effects of 3’-Chloro-3-phenylpropiophenone is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3’-Chloro-3-phenylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the asymmetric reduction of 3-chloro-1-phenylpropanol highlights its involvement in metabolic processes and its potential impact on cellular metabolism
Transport and Distribution
The transport and distribution of 3’-Chloro-3-phenylpropiophenone within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of 3’-Chloro-3-phenylpropiophenone is essential for its potential therapeutic applications and its impact on cellular function.
Subcellular Localization
3’-Chloro-3-phenylpropiophenone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function within the cell
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-phenylpropiophenone typically involves the chlorination of phenylacetone. The process includes the use of chlorine gas (Cl2) as a chlorinating agent and aluminium trichloride as a catalyst. The reaction is carried out in a solvent such as 1,2-ethylene dichloride. The steps include chloridization, low-temperature hydrolysis, water-washing, stratification, reduced pressure distillation, and rectification .
Industrial Production Methods: In industrial settings, the production of 3’-Chloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反応の分析
Types of Reactions:
Oxidation: 3’-Chloro-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols such as 3-chloro-1-phenylpropanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products:
Oxidation: 3-chlorobenzoic acid.
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 3-Chloropropiophenone
- 3-Chloro-1-phenyl-1-propanone
- 3-Chlorobenzonitrile
Comparison: 3’-Chloro-3-phenylpropiophenone is unique due to its specific substitution pattern and chiral nature. Unlike 3-Chloropropiophenone, which is a simpler compound, 3’-Chloro-3-phenylpropiophenone has additional functional groups that enhance its reactivity and pharmacological properties. The presence of the phenyl group and the chlorine atom in specific positions makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVILMJBYSLZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476046 | |
| Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388091-63-2 | |
| Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
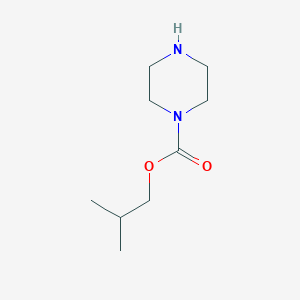
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)
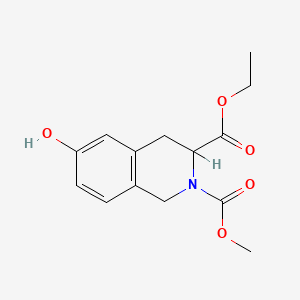
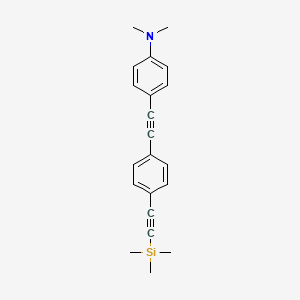
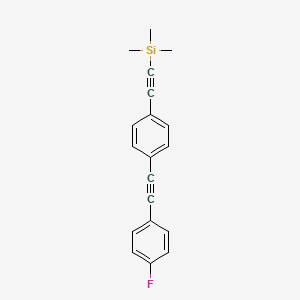
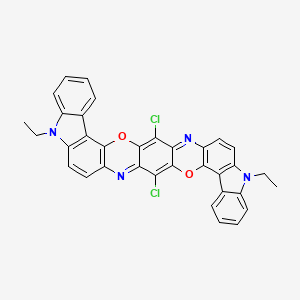

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
